molecular formula C14H29NO3 B6340292 tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221341-94-1

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate

Cat. No.: B6340292
CAS No.: 1221341-94-1
M. Wt: 259.38 g/mol
InChI Key: NFYDMCCDOPTTSV-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a tertiary amine-containing ester with a branched ether-amine side chain. Its structure features a tert-butyl ester group, a methyl-substituted propanoate backbone, and a propan-2-yloxypropylamino substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where secondary amines and ether linkages are critical for modulating solubility, stability, and bioactivity . The tert-butyl group enhances steric protection of the ester functionality, improving stability under acidic or basic conditions, while the propan-2-yloxy (isopropoxy) moiety contributes to lipophilicity and influences intermolecular interactions .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-propan-2-yloxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-11(2)17-9-7-8-15-10-12(3)13(16)18-14(4,5)6/h11-12,15H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYDMCCDOPTTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with 3-(propan-2-yloxy)propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, using reagents such as alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its structural features make it a useful probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a crosslinking agent in polymer chemistry to enhance the mechanical properties and thermal stability of materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the tert-butyl and amino groups allows for specific binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate

  • Structure: Replaces the propan-2-yloxypropylamino group with a 4-(trifluoromethyl)benzyl substituent.
  • Key Features : The trifluoromethyl group introduces strong electron-withdrawing effects and enhances hydrophobicity. This compound is used in medicinal chemistry for targeting fluorine-specific interactions in enzyme binding pockets .
  • Molecular Weight : 303.324 g/mol (vs. 287.39 g/mol for the target compound).

tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate

  • Structure: Substitutes the ether oxygen in the side chain with a diethylamino group.
  • Key Features : Increased basicity due to the tertiary amine, enhancing solubility in polar solvents. This analog is employed in catalysis and as a ligand in metal-organic frameworks .

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

  • Structure : Features an imidazole ring in place of the propan-2-yloxy group.
  • Key Features: The imidazole moiety enables hydrogen bonding and coordination chemistry, making this compound valuable in bioinorganic and supramolecular applications .

Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate

  • Structure : Replaces the tert-butyl ester with a methyl ester.
  • Key Features : Reduced steric hindrance increases reactivity in ester hydrolysis but decreases stability under acidic conditions. This variant is used in kinetic studies of esterase enzymes .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituent Solubility (Predicted) Applications
tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate 287.39 Propan-2-yloxypropylamino Moderate (lipophilic) Pharmaceutical intermediates
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 303.32 4-(Trifluoromethyl)benzyl Low (hydrophobic) Enzyme inhibitors
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate 285.42 Diethylaminopropylamino High (polar solvents) Catalysis, MOFs
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate 253.34 Imidazole-propylamino Moderate (amphiphilic) Bioinorganic chemistry
Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate 231.29 Methyl ester High (aqueous) Enzymatic studies

Research Findings and Functional Insights

  • Reactivity : The tert-butyl ester in the target compound resists hydrolysis compared to methyl esters, enabling its use in prolonged reaction conditions .
  • Synthetic Utility: Imidazole-containing analogs exhibit superior metal-binding capacity, whereas diethylamino variants are preferred for pH-sensitive applications due to their basicity .

Biological Activity

tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate, with the molecular formula C14H29NO3 and CAS number 1221341-94-1, is an organic compound that has garnered attention in both synthetic chemistry and biological research. This compound features a tert-butyl group, a methyl group, and an amino group linked to a propanoate ester, making it a versatile intermediate in organic synthesis.

  • Molecular Weight: 259.39 g/mol
  • Chemical Structure: The compound's structure includes functional groups that allow for various interactions with biological targets. Its unique features contribute to its potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the tert-butyl and amino groups facilitates binding interactions that modulate the activity of these targets. This compound has been explored for its role in enzyme inhibition and as a substrate in biochemical assays.

Enzyme Inhibition

Research indicates that this compound may serve as a useful probe for studying enzyme-substrate interactions. It has potential applications in developing enzyme inhibitors, which could be significant in therapeutic contexts.

Neuroprotective Effects

In studies related to neurodegenerative diseases, similar compounds have demonstrated protective effects against amyloid beta-induced toxicity in astrocytes. For instance, analogs of this compound have shown the ability to reduce pro-inflammatory cytokines and free radicals, suggesting a possible neuroprotective role against conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
tert-Butyl 2-methyl-3-{[3-(tert-butoxy)propyl]amino}propanoateTert-butoxy group instead of propan-2-yloxyPotentially similar enzyme interactions
tert-Butyl 2-methyl-3-{[3-(methoxy)propyl]amino}propanoateMethoxy group substitutionVarying reactivity with biological targets
tert-Butyl 2-methyl-3-{[3-(ethoxy)propyl]amino}propanoateEthoxy group substitutionDifferent steric and electronic properties

The propan-2-yloxy group in this compound imparts distinct steric and electronic characteristics that influence its reactivity and interactions with biological systems compared to other derivatives.

Case Studies

  • In Vitro Studies : Research has shown that related compounds can inhibit amyloidogenesis by preventing the aggregation of amyloid beta peptides, which is critical in Alzheimer's disease pathology. Such compounds demonstrated significant inhibition rates (e.g., up to 85% at certain concentrations) .
  • Cytokine Modulation : In astrocyte cultures treated with amyloid beta, certain derivatives exhibited reduced levels of TNF-alpha and IL-6, indicating a potential mechanism for neuroprotection through inflammatory pathway modulation.

Q & A

Q. Methodological Recommendations :

  • Standardize reaction monitoring via TLC or in-situ IR .
  • Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:
Adapt methodologies from environmental chemistry studies :

  • Abiotic Degradation :
    • Hydrolysis : Test pH-dependent stability (pH 3–11) at 25°C and 50°C .
    • Photolysis : Expose to UV light (254 nm) and monitor decay via LC-MS .
  • Biotic Degradation :
    • Use soil microbial consortia to assess biodegradation half-life under aerobic/anaerobic conditions .
  • Ecotoxicology :
    • Conduct Daphnia magna acute toxicity assays (LC₅₀) to evaluate aquatic impact .

Basic: What storage conditions are recommended to maintain compound integrity?

Answer:

  • Temperature : Store at –20°C to prevent ester hydrolysis or amine oxidation .
  • Atmosphere : Use argon or nitrogen to exclude moisture and oxygen .
  • Container : Amber glass vials to block UV-induced degradation .

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